5-Chloro-2-(cyclopentyloxy)benzoic acid
Overview
Description
5-Chloro-2-(cyclopentyloxy)benzoic acid is a chemical compound with the molecular formula C12H13ClO3 and a molecular weight of 240.69 g/mol It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a cyclopentyloxy group
Preparation Methods
The synthesis of 5-Chloro-2-(cyclopentyloxy)benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
5-Chloro-2-(cyclopentyloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Esterification and Hydrolysis: The carboxylic acid group can participate in esterification reactions to form esters, and these esters can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Chloro-2-(cyclopentyloxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Chloro-2-(cyclopentyloxy)benzoic acid can be compared with other similar compounds, such as:
5-Chloro-2-(phenoxy)benzoic acid: This compound has a phenoxy group instead of a cyclopentyloxy group, which may result in different chemical and biological properties.
5-Chloro-2-(methoxy)benzoic acid:
5-Chloro-2-(ethoxy)benzoic acid: The ethoxy group provides different steric and electronic effects compared to the cyclopentyloxy group, influencing the compound’s behavior in various reactions.
Properties
IUPAC Name |
5-chloro-2-cyclopentyloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-8-5-6-11(10(7-8)12(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRMMVXGHWBEBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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